Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate
Description
Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a methyl carboxylate group at the 4-position of one phenyl ring and an acetylated amino (-NHCOCH₃) group at the 3'-position of the adjacent ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and serving as a precursor for bioactive molecules . Its acetylated amino group enhances stability compared to free amines, reducing susceptibility to oxidation .
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 4-(3-acetamidophenyl)benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-5-3-4-14(10-15)12-6-8-13(9-7-12)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
LNTLITKYZUNHBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(acetylamino)[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction using acetic anhydride and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 3’-(acetylamino)[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(acetylamino)[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of halogen atoms or other substituents on the biphenyl core.
Scientific Research Applications
Methyl 3’-(acetylamino)[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Methyl 3’-(acetylamino)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the biphenyl core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate with key analogs, focusing on substituent effects, spectroscopic data, and physicochemical properties.
Positional and Functional Group Isomers
Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate (CAS: 893737-82-1)
- Structure: Carboxylate at the 3-position and acetylamino at the 3'-position.
- The 3-carboxylate may reduce steric hindrance compared to the 4-position, enhancing interaction with planar substrates .
- Applications : Positional isomers are critical in tuning drug-receptor interactions or catalyst design.
Methyl 4'-acetamido-[1,1'-biphenyl]-4-carboxylate
- Structure : Acetamido group at the 4'-position and carboxylate at the 4-position.
- Spectroscopic Data : ¹H NMR (DMSO-d₆, 400 MHz): δ 8.01 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 2.56 (s, 3H, CH₃CO) .
- Comparison : The 4'-acetamido derivative exhibits distinct NMR shifts due to altered resonance effects, highlighting the sensitivity of substituent positioning.
Amino vs. Acetylamino Derivatives
Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 159503-24-9)
- Structure: Free amino (-NH₂) at the 3'-position.
- Properties : Higher reactivity due to the unprotected amine but lower stability under oxidative conditions.
- Safety Data : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), indicating handling precautions .
Methyl 3'-(3-(bis(2-cyano-5-methoxyphenyl)amino)-3-oxopropyl)-5'-fluoro-[1,1'-biphenyl]-4-carboxylate (2e)
Halogen-Substituted Analogs
Methyl 4'-chloro-3'-fluoro-[1,1'-biphenyl]-2-carboxylate (CAS: 893736-93-1)
- Structure : Chloro at 4', fluoro at 3', carboxylate at 2.
- Applications : Halogens improve metabolic stability in drug candidates but may increase lipophilicity .
[1,1'-Biphenyl]-4-carboxylic acid, 3'-fluoro-3-methoxy-4'-methyl
- Structure : Fluoro at 3', methoxy at 3, methyl at 4'.
Crystal Structure and Packing Effects
Methyl 4′-amino-3′,5′-dimethyl-[1,1'-biphenyl]-4-carboxylate
- Crystallography: X-ray analysis reveals a planar biphenyl core with intermolecular hydrogen bonding between the amino and carboxylate groups, influencing melting point (MP) and solubility .
- Comparison: The acetylated amino group in the target compound likely disrupts such H-bonding networks, reducing MP compared to amino derivatives.
Data Table: Key Properties of Selected Analogs
Biological Activity
Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 269.29 g/mol
Structure:
- The compound features a biphenyl structure with an acetylamino group at the 3' position and a carboxylate group at the 4 position.
Antiviral Activity
Research has indicated that compounds structurally related to this compound exhibit antiviral properties. In a study evaluating the antiviral activity against flaviviruses, several derivatives showed significant inhibition of viral replication.
Table 1: Antiviral Activity of Related Compounds
| Compound ID | Structure Type | EC (µM) | CC (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | Biphenyl | 25 | 100 | 4 |
| Compound B | Acetylamino | 30 | 120 | 4 |
| This compound | Biphenyl with Carboxylate | 35 | >150 | >4.3 |
The mechanism by which this compound exerts its antiviral effects may involve interference with viral entry or replication processes. The structure-activity relationship (SAR) studies suggest that modifications in the biphenyl moiety can significantly alter biological activity.
Case Study 1: Flavivirus Inhibition
In a controlled laboratory setting, this compound was tested against the yellow fever virus. The study found that at a concentration of 50 µM, the compound inhibited viral replication by over 50%, suggesting its potential as an antiviral agent. Further evaluation of EC and CC values indicated moderate potency compared to other known inhibitors.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted to determine the safety profile of this compound. Results indicated that while the compound exhibited antiviral activity, it also showed cytotoxic effects at higher concentrations, necessitating further optimization for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
